molecular formula C19H14N2O3 B4580792 N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

Cat. No. B4580792
M. Wt: 318.3 g/mol
InChI Key: OJBFOYIHTQALAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide derivatives typically involves one-pot, multi-component reactions, providing an efficient pathway to generate these compounds. For instance, a study by Pouramiri et al. (2017) demonstrates a one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives. This method leverages the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes, utilizing piperidine as a base, highlighting an environmentally friendly and metal-free approach to synthesize benzo[f]chromene-2-carboxamide derivatives with good yields and low cost (Pouramiri, Kermani, & Khaleghi, 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, is characterized by spectroscopic methods such as NMR and IR spectroscopy, as well as elemental analysis. These techniques confirm the chemical structures and provide insights into the spatial arrangement and electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions that modify their structure and enhance their biological activities. For example, the reaction of substituted 2-cyanoacetamides with different salicyaldehydes can lead to novel 2-imino-2H-chromene-3(N-aryl)carboxamides with potential cytotoxic activities against human cancer cell lines. Such reactions showcase the versatility of chromene derivatives in synthesizing compounds with significant biological relevance (Gill, Kumari, & Bariwal, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various methods for synthesizing chromene derivatives, including N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide, which are pivotal in the development of new compounds with potential biological applications. For example, Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, showcasing the chemical versatility of chromene derivatives. Additionally, Proença and Costa (2008) developed an eco-friendly approach for synthesizing 2-imino-2H-chromene-3-carboxamides, highlighting the importance of sustainable chemistry in creating these compounds (Ukhov et al., 2021) (Proença & Costa, 2008).

Biological Applications

  • Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties. For instance, Pouramiri et al. (2017) reported on the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides and their antibacterial effects against both Gram-negative and Gram-positive bacteria. This suggests the potential use of these compounds in developing new antimicrobial agents (Pouramiri et al., 2017).
  • Antioxidant Properties : The study by Chitreddy and Shanmugam (2017) on the synthesis of novel 4H-chromene-3-carboxamide derivatives under solvent-free conditions demonstrated their antioxidant activities. This research indicates the potential for these compounds in oxidative stress-related therapeutic applications (Chitreddy & Shanmugam, 2017).
  • Cytotoxic Activity : Gill et al. (2016) explored novel 2-imino-2H-chromene-3(N-aryl)carboxamides for their cytotoxic activity against various human cancer cell lines. The findings suggest the therapeutic potential of these compounds in cancer treatment (Gill et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-iminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c20-18-16(19(22)21-11-13-5-3-9-23-13)10-15-14-6-2-1-4-12(14)7-8-17(15)24-18/h1-10,20H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBFOYIHTQALAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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